molecular formula C77H96ClF3N10O10S4 B607219 DT2216 CAS No. 2365172-42-3

DT2216

Katalognummer: B607219
CAS-Nummer: 2365172-42-3
Molekulargewicht: 1542.4 g/mol
InChI-Schlüssel: PXVFFBGSTYQHRO-REQIQPEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(2s,4r)-1-((s)-2-(7-(4-(®-3-((4-(N-(4-(4-((4’-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoyl)sulfamoyl)-2-((trifluoromethyl)sulfonyl)phenyl)amino)-4-(phenylthio)butyl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((s)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis starts with the preparation of intermediate compounds, which are then combined through various chemical reactions such as coupling, reduction, and substitution. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the availability of high-quality reagents, and implementing efficient purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the type of reaction. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. T-Cell Lymphomas (TCLs)
DT2216 has shown promising results in preclinical studies involving TCL cell lines and patient-derived xenografts (PDX). Its ability to selectively kill Bcl-xL-dependent TCL cells was demonstrated through various assays, including MTS assays and flow cytometry. In vivo studies indicated that this compound effectively reduced tumor burden without significant toxicity to platelets or other normal tissues .

2. Multiple Myeloma
In the context of multiple myeloma, this compound has been shown to induce apoptotic cell death in sensitive cell lines. The compound's efficacy correlates with the expression levels of Bcl-xL, suggesting that patients with Bcl-xL addiction may benefit significantly from this compound treatment. Clinical trials are warranted to explore this application further .

3. Combination Therapies
Research indicates that this compound can be effectively combined with other agents such as ABT199 (a selective Bcl-2 inhibitor) and ruxolitinib. These combinations have demonstrated synergistic effects in reducing disease burden in preclinical models, suggesting that this compound may enhance the efficacy of existing therapies for hematologic malignancies .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1 Evaluate this compound in TCL modelsThis compound selectively killed Bcl-xL-dependent TCL cells; effective in xenograft models without significant toxicity .
Study 2 Investigate effects on multiple myelomaInduced apoptosis and correlated sensitivity with Bcl-xL expression; potential for clinical application in Bcl-xL addicted patients .
Study 3 Combination therapy efficacyShowed enhanced anti-tumor activity when combined with ABT199 and ruxolitinib; reduced tumor burden significantly compared to single-agent therapies .

Clinical Implications

The findings surrounding this compound suggest its potential as a safe and effective therapeutic option for patients with Bcl-xL-dependent malignancies. Its unique mechanism of action not only addresses the limitations of existing therapies but also opens avenues for combination strategies that could improve patient outcomes.

Wirkmechanismus

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and functions. The exact mechanism of action would depend on the specific structure and functional groups of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include those with related structures or functional groups, such as:

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which can result in distinct chemical properties and biological activities compared to similar compounds.

Biologische Aktivität

DT2216 is a novel compound classified as a BCL-XL (B-cell lymphoma extra-large) degrader, developed to selectively induce the degradation of BCL-XL in cancer cells. This compound has garnered significant attention due to its potential therapeutic applications, particularly in hematological malignancies such as T-cell acute lymphoblastic leukemia (T-ALL) and various forms of lymphoma. The following sections delve into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and ongoing clinical investigations.

This compound operates through a mechanism known as proteolysis-targeting chimera (PROTAC). This approach recruits the von Hippel-Lindau (VHL) E3 ligase to ubiquitinate BCL-XL, leading to its proteasomal degradation. This degradation restores cellular apoptosis pathways that are often hijacked by cancer cells to evade death.

  • Selectivity : this compound shows a high degree of selectivity for BCL-XL over other anti-apoptotic proteins such as BCL-2 and MCL-1. Studies have shown that even at high concentrations, this compound does not significantly affect the levels of BCL-2 or MCL-1, which is crucial for minimizing off-target effects and associated toxicities .

Efficacy in Preclinical Models

Preclinical studies have demonstrated the potent cytotoxic effects of this compound across various cancer cell lines and patient-derived xenograft (PDX) models. Notably, it has shown significant efficacy in:

  • T-ALL : In vitro studies revealed that this compound effectively induces apoptosis in T-ALL cell lines, with an IC50 value indicating high potency .
  • Lymphoma : The compound has been granted Fast Track designation by the FDA for treating relapsed or refractory peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL), reflecting its promising clinical potential .

Table 1: Summary of Preclinical Efficacy Data

Cancer TypeCell Line/ModelIC50 (nM)MechanismObservations
T-ALLMOLT463BCL-XL degradationHigh cytotoxicity without platelet toxicity
Peripheral T-cell LymphomaVariousN/AApoptosis inductionFast Track designation by FDA
Small Cell Lung CancerPDX modelsN/ASynergistic with chemotherapyEnhanced efficacy with cytotoxic agents

Clinical Investigations

This compound is currently undergoing clinical trials to assess its safety and efficacy in humans. A phase 1 trial (NCT04886622) is evaluating its effects on patients with relapsed/refractory malignancies. Key endpoints include:

  • Primary Endpoints : Incidence and severity of adverse events (AEs), dose-limiting toxicity (DLT).
  • Secondary Endpoints : Pharmacokinetics (Cmax, half-life), levels of BCL-XL in peripheral blood mononuclear cells, and oncological response rates based on RECIST 1.1 criteria .

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound in specific patient populations:

  • Case Study 1 : In patients with secondary plasma cell leukemia (sPCL) dependent on BCL-XL for survival, this compound demonstrated significant apoptotic effects, suggesting that this compound could provide a targeted treatment option for this challenging group .
  • Case Study 2 : Combination therapies involving this compound and traditional chemotherapeutics like irinotecan showed enhanced efficacy without significant thrombocytopenia, indicating a favorable safety profile when used in conjunction with other treatments .

Eigenschaften

IUPAC Name

(2S,4R)-1-[(2S)-2-[[7-[4-[(3R)-3-[4-[[4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazin-1-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H96ClF3N10O10S4/c1-51(53-18-20-55(21-19-53)70-52(2)82-50-103-70)83-73(96)66-44-61(92)48-91(66)74(97)71(75(3,4)5)85-68(93)16-12-9-13-17-69(94)90-42-36-87(37-43-90)35-33-59(49-102-62-14-10-8-11-15-62)84-65-31-30-63(45-67(65)104(98,99)77(79,80)81)105(100,101)86-72(95)56-24-28-60(29-25-56)89-40-38-88(39-41-89)47-57-46-76(6,7)34-32-64(57)54-22-26-58(78)27-23-54/h8,10-11,14-15,18-31,45,50-51,59,61,66,71,84,92H,9,12-13,16-17,32-44,46-49H2,1-7H3,(H,83,96)(H,85,93)(H,86,95)/t51-,59+,61+,66-,71+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVFFBGSTYQHRO-REQIQPEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)N4CCN(CC4)CCC(CSC5=CC=CC=C5)NC6=C(C=C(C=C6)S(=O)(=O)NC(=O)C7=CC=C(C=C7)N8CCN(CC8)CC9=C(CCC(C9)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCC(=O)N4CCN(CC4)CC[C@H](CSC5=CC=CC=C5)NC6=C(C=C(C=C6)S(=O)(=O)NC(=O)C7=CC=C(C=C7)N8CCN(CC8)CC9=C(CCC(C9)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H96ClF3N10O10S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1542.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2365172-42-3
Record name DT-2216
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2365172423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DT-2216
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8JQ9V7JAJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.